2-[5-(3-Bromophenyl)furan-2-yl]quinoline-4-carboxylic acid
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Overview
Description
2-[5-(3-Bromophenyl)furan-2-yl]quinoline-4-carboxylic acid is a complex organic compound that belongs to the class of heterocyclic aromatic compounds. It features a quinoline core, which is a fused ring system consisting of a benzene ring and a pyridine ring, substituted with a furan ring and a bromophenyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-Bromophenyl)furan-2-yl]quinoline-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .
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Step 1: Synthesis of 3-Bromophenylboronic Acid
- React 3-bromophenyl bromide with magnesium in dry ether to form the Grignard reagent.
- Quench the reaction with trimethyl borate, followed by hydrolysis to obtain 3-bromophenylboronic acid.
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Step 2: Suzuki–Miyaura Coupling
- React 3-bromophenylboronic acid with 2-bromo-5-furanylquinoline-4-carboxylic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in a suitable solvent (e.g., THF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-Bromophenyl)furan-2-yl]quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Use of nucleophiles such as amines or thiols in the presence of a base (e.g., NaOH) and a suitable solvent (e.g., DMF).
Major Products
Oxidation: Formation of furanone derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[5-(3-Bromophenyl)furan-2-yl]quinoline-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[5-(3-Bromophenyl)furan-2-yl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)quinoline-4-carboxylic acid: Lacks the bromophenyl group, which may result in different biological activities.
3-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid: Similar structure but with the bromine atom on the quinoline ring instead of the phenyl ring.
2-(3-Bromophenyl)quinoline-4-carboxylic acid: Lacks the furan ring, which may affect its chemical reactivity and biological properties.
Uniqueness
2-[5-(3-Bromophenyl)furan-2-yl]quinoline-4-carboxylic acid is unique due to the presence of both the furan and bromophenyl groups, which contribute to its distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(3-bromophenyl)furan-2-yl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrNO3/c21-13-5-3-4-12(10-13)18-8-9-19(25-18)17-11-15(20(23)24)14-6-1-2-7-16(14)22-17/h1-11H,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGONXITQYCVPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(O3)C4=CC(=CC=C4)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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